molecular formula C15H12F2O3 B595951 Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate CAS No. 1365272-01-0

Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate

Cat. No.: B595951
CAS No.: 1365272-01-0
M. Wt: 278.255
InChI Key: RJWCLQYHKMSLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate: is an organic compound with the molecular formula C15H12F2O3 It is a derivative of benzoic acid, featuring both fluorine and methoxy substituents on the aromatic ring

Scientific Research Applications

Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate typically involves multi-step organic reactions. One common method includes:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the aromatic ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Nitration and Reduction: The nitro group is introduced via nitration, followed by reduction to form the corresponding amine.

    Methoxylation: The methoxy group is introduced using a methoxylating agent under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl 2-fluorobenzoate
  • Methyl 4-fluorobenzoate
  • Methyl 3-fluoro-5-methoxybenzoate

Comparison:

  • Methyl 2-fluorobenzoate: Lacks the additional fluorine and methoxy substituents, resulting in different chemical and biological properties.
  • Methyl 4-fluorobenzoate: Similar structure but with the fluorine atom in a different position, affecting its reactivity and interactions.
  • Methyl 3-fluoro-5-methoxybenzoate: Similar but with different substitution patterns, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-12-6-10(5-11(16)8-12)9-3-4-13(14(17)7-9)15(18)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWCLQYHKMSLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742870
Record name Methyl 3,3'-difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-01-0
Record name Methyl 3,3'-difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.